C.I. Acid Red 276
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Overview
Description
Azocarmine G2 is a synthetic dye, commonly used in various scientific and industrial applications. It is known for its vibrant red color and is often utilized in histological staining procedures. Azocarmine G2 is particularly effective in staining connective tissues, muscles, collagen fibers, glial cells, glomerular cells, chromatins, and erythrocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azocarmine G2 is synthesized by adding 2 grams of Azocarmine G powder dye to 200 milliliters of distilled water and heating the mixture until it boils. After cooling to room temperature, the solution is filtered, and 2 milliliters of concentrated acetic acid are added. The solution is stable for one year at room temperature or for two weeks if kept constantly at 56°C .
Industrial Production Methods
In industrial settings, the preparation of Azocarmine G2 involves similar steps but on a larger scale. The dye is produced in bulk quantities, ensuring consistency and quality. The process includes the use of high-grade raw materials and stringent quality control measures to maintain the dye’s purity and effectiveness.
Chemical Reactions Analysis
Types of Reactions
Azocarmine G2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.
Common Reagents and Conditions
Common reagents used in reactions involving Azocarmine G2 include acetic acid, phosphomolybdic acid, and aniline. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal results .
Major Products Formed
The major products formed from reactions involving Azocarmine G2 include various derivatives that are used in histological staining and other scientific applications. These products retain the dye’s vibrant color and staining properties, making them valuable in research and diagnostics.
Scientific Research Applications
Azocarmine G2 has a wide range of applications in scientific research. It is extensively used in histology and cytology for staining tissue samples. The dye is also employed in protein determination in acidic mediums, where it forms a purple-red complex . Additionally, Azocarmine G2 is used in environmental studies for the photodegradation of dyes in industrial effluents .
Mechanism of Action
The mechanism of action of Azocarmine G2 involves its ability to bind to specific cellular components, allowing for effective staining and visualization. The dye interacts with proteins and other cellular structures, forming stable complexes that highlight the targeted areas. This interaction is facilitated by the dye’s molecular structure, which includes sulfonate groups that enhance its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Azocarmine B: Similar in structure and application to Azocarmine G2, but with slight differences in staining properties.
Aniline Blue: Another dye used in histological staining, often as a counterstain to Azocarmine G2.
Alcian Blue: Used for staining acidic polysaccharides such as glycosaminoglycans in cartilages.
Uniqueness
Azocarmine G2 stands out due to its specific staining capabilities and stability under various conditions. Its ability to form stable complexes with proteins and other cellular components makes it particularly valuable in histological and cytological applications .
Properties
CAS No. |
61901-44-8 |
---|---|
Molecular Formula |
C28H21N3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,7-diphenyl-12H-benzo[a]phenazin-5-amine |
InChI |
InChI=1S/C28H21N3/c1-3-11-20(12-4-1)29-25-19-27-28(23-16-8-7-15-22(23)25)30-24-17-9-10-18-26(24)31(27)21-13-5-2-6-14-21/h1-19,29-30H |
InChI Key |
CWFJIFORSKDLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5N3C6=CC=CC=C6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.